4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine
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Overview
Description
4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2,3-dimethoxyphenyl group
Preparation Methods
The synthesis of 4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the 2,3-dimethoxyphenyl group. One common synthetic route involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine can then undergo cyclization to form the pyrrolidine ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules and as a probe to study biological pathways.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their biological activity and chemical reactivity.
Phenethylamines: These compounds have a similar phenyl group but lack the pyrrolidine ring, resulting in different pharmacological profiles.
Amphetamines: These compounds also feature a phenyl group but have a different amine structure, leading to distinct effects on the central nervous system
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(2,3-dimethoxyphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-5-3-4-8(12(11)16-2)9-6-14-7-10(9)13/h3-5,9-10,14H,6-7,13H2,1-2H3 |
InChI Key |
HRDBRKJGRRETOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CNCC2N |
Origin of Product |
United States |
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